

A Comprehensive Technical Guide to the Physical Characteristics of Solid 3-Isopropylbenzoic Acid

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Compound of Interest

Compound Name: 3-Isopropylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzoic acid (also known as 3-(prop-2-yl)benzoic acid or 3-carboxycumene) is an organic compound with the chemical formula $C_{10}H_{12}O_2$.^{[1][2]} As a substituted benzoic acid derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.^[1] For professionals in drug development and materials science, a thorough understanding of the solid-state physical characteristics of this compound is paramount. These properties govern critical aspects of its behavior, including dissolution rate, bioavailability, stability, and processability.

This technical guide provides an in-depth examination of the core physical characteristics of **3-Isopropylbenzoic acid** in its solid form. It consolidates available data while also presenting standardized, field-proven methodologies for its characterization. The causality behind experimental choices is explained to provide actionable insights for researchers actively working with this and related compounds.

Core Physicochemical Properties

The physical properties of **3-Isopropylbenzoic acid** are dictated by its molecular structure: a benzoic acid core with an isopropyl group at the meta (position 3) of the benzene ring.^[1] This

substitution pattern influences crystal packing and intermolecular interactions, distinguishing it from its ortho- and para-isomers.

Property	Value / Description	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2]
Molecular Weight	164.20 g/mol	[1]
CAS Number	5651-47-8	[2]
Appearance	Colorless to light yellow crystalline solid/powder	
Melting Point	51-55 °C	
Boiling Point	~288-300 °C (estimated)	[1]
Density	~1.07-1.2 g/cm ³ (estimated)	[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. **3-Isopropylbenzoic acid**, characteristic of many benzoic acid derivatives, exhibits limited aqueous solubility and higher solubility in organic solvents.[1] The hydrophobic nature of the benzene ring and the isopropyl group outweighs the hydrophilic character of the carboxylic acid moiety.

Qualitative Solubility:

- Aqueous Solvents: Insoluble in water.[1]
- Organic Solvents: Soluble in ethanol, diethyl ether, and chloroform.[1]

As of this guide's publication, specific quantitative solubility data for **3-Isopropylbenzoic acid** in a range of solvents is not extensively reported in publicly available literature. The principles and methodologies outlined in the experimental section serve as a robust framework for determining these values. For context, studies on the parent compound, benzoic acid, show a clear trend of increasing solubility with solvent polarity and temperature.[3][4]

Crystallography and Solid-State Structure

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly impacts the physical properties of a solid, including its melting point, solubility, and stability. This structure is typically elucidated using single-crystal X-ray diffraction.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly deposited crystal structure for **3-Isopropylbenzoic acid**.^[5] This represents a significant data gap in the scientific literature. The absence of this data underscores the opportunity for further fundamental characterization of this important chemical intermediate. The experimental protocol section below details the standard methodology for achieving this characterization.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint for the identification and confirmation of a compound's chemical structure and functional groups.

- **Infrared (IR) Spectroscopy:** The solid-state FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a very broad O-H stretching band from approximately 2500-3300 cm^{-1} (a hallmark of carboxylic acid dimers formed by hydrogen bonding), a strong C=O stretching band around 1680-1700 cm^{-1} , and C-O stretching between 1280-1320 cm^{-1} . Aromatic C=C stretching bands are expected in the 1400-1600 cm^{-1} region.^{[1][6]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H NMR spectrum provides information on the proton environment. For **3-Isopropylbenzoic acid**, the expected signals include:
 - A doublet around δ 1.2-1.3 ppm (6H) for the two methyl groups of the isopropyl substituent.
 - A multiplet (septet) around δ 2.9-3.0 ppm (1H) for the methine proton of the isopropyl group.
 - A series of complex signals in the aromatic region (δ 7.3-8.0 ppm) for the four protons on the benzene ring.

- A broad singlet for the acidic proton of the carboxylic acid group, typically observed far downfield (δ 12-13 ppm).[1]

Experimental Methodologies: A Self-Validating Approach

The following protocols describe standard, authoritative methods for determining the key physical characteristics of a solid compound like **3-Isopropylbenzoic acid**. Adherence to these methodologies ensures data integrity and reproducibility.

Methodology 1: Melting Point Determination by Capillary Method

This protocol is aligned with the standards outlined in the European Pharmacopoeia (Ph. Eur. 2.2.14) and United States Pharmacopeia (USP <741>).[7][8][9]

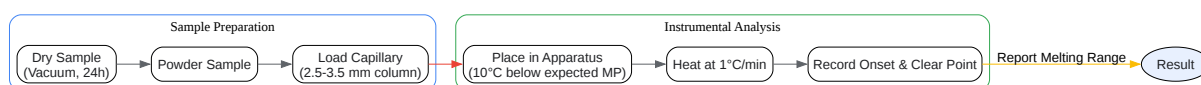
Causality: The melting point is a fundamental thermal property indicating purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the **3-Isopropylbenzoic acid** sample is finely powdered and thoroughly dried. Unless otherwise specified, drying should be conducted in a vacuum over a suitable desiccant for 24 hours.[7]
- **Capillary Loading:** Introduce the powdered sample into a glass capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness), tapping gently to form a compact column of 2.5-3.5 mm in height.[9]
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Heating Profile:** Set the initial temperature to approximately 10°C below the expected melting point (~52°C).

- **Ramp Rate:** Once the initial temperature is reached, begin heating at a controlled rate of 1°C per minute.[9][10]
- **Observation & Recording:** Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (clear point). The range between these two temperatures is the melting range.

Trustworthiness Check: The apparatus must be calibrated using certified reference standards with melting points bracketing the expected melting point of the sample.[9][11]



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Caption: Workflow for Melting Point Determination by Capillary Method.

Methodology 2: Aqueous Solubility Determination

This protocol is based on the ASTM E1148 standard test method, which is a widely recognized procedure for measuring the aqueous solubility of organic compounds.[12][13][14]

Causality: Determining aqueous solubility is crucial for drug development, as it directly impacts dissolution and absorption. This method establishes an equilibrium between the solid solute and water, allowing for an accurate measurement of the concentration of the saturated solution.

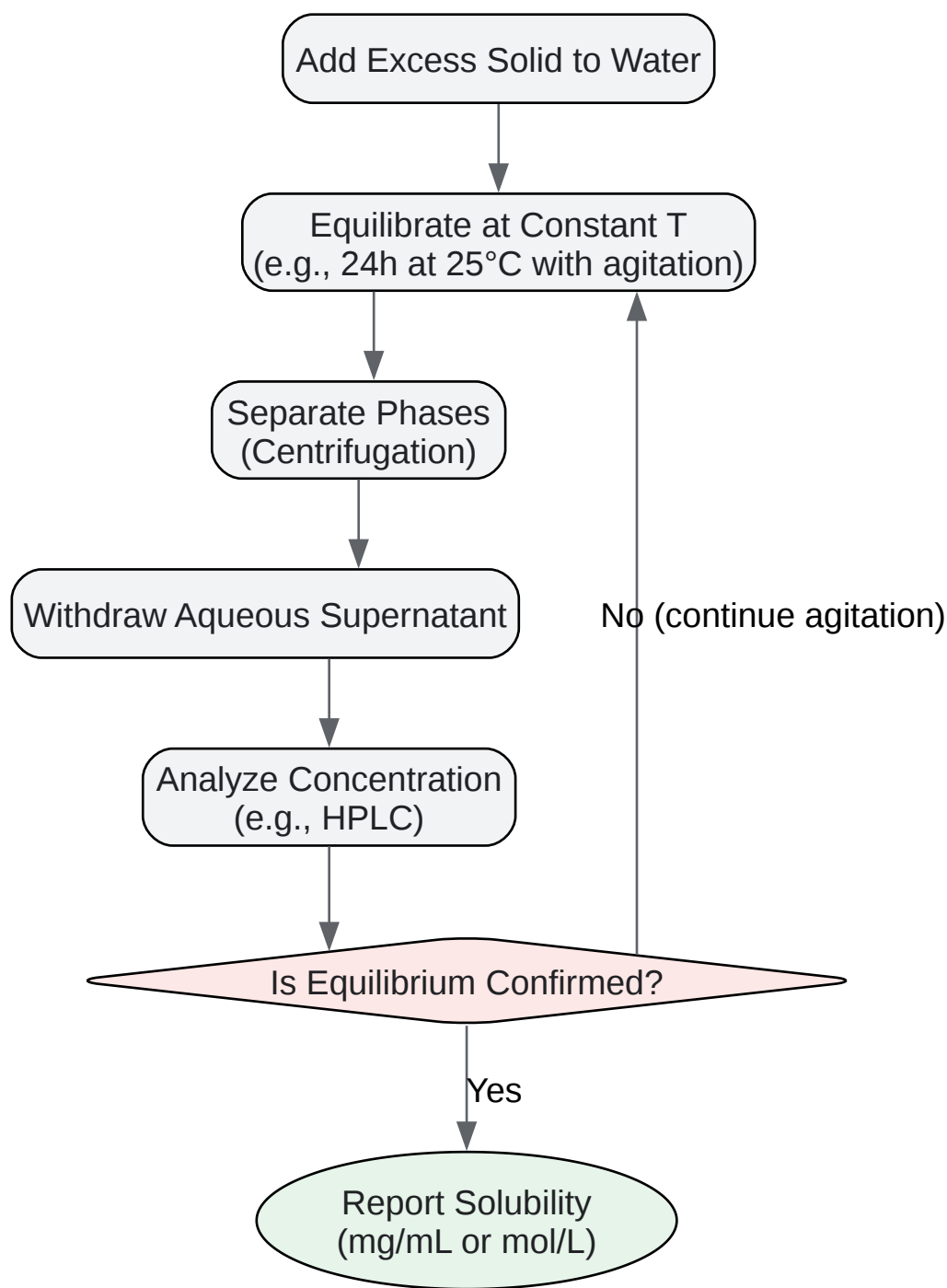
Step-by-Step Protocol:

- **System Preparation:** Add an excess amount of solid **3-Isopropylbenzoic acid** to a flask containing reagent-grade water. The excess solid is critical to ensure that saturation is achieved.
- **Equilibration:** Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C ± 0.5°C). Agitation should be continuous (e.g., via a magnetic stirrer or shaker) for a sufficient

period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the dissolved concentration has plateaued.

- **Phase Separation:** Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid. This is a critical step and is best achieved by centrifugation, followed by careful withdrawal of the supernatant. Filtration may be used, but it must be validated to ensure the compound does not adsorb to the filter material.
- **Sample Analysis:** Accurately determine the concentration of **3-Isopropylbenzoic acid** in the clear, saturated aqueous sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.
- **Replication:** The experiment should be performed in at least triplicate to ensure the precision of the result.

Trustworthiness Check: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision. A key step to confirm equilibrium is to approach it from both undersaturation (as described) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to cool and precipitate). The final concentrations should converge.



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Caption: Workflow for Aqueous Solubility Determination (ASTM E1148).

Conclusion

The physical characteristics of solid **3-Isopropylbenzoic acid** presented in this guide provide a foundational dataset for its application in research and development. While key parameters such as melting point and qualitative solubility are established, significant opportunities exist for further characterization, particularly in the areas of single-crystal X-ray diffraction and the generation of comprehensive quantitative solubility profiles in pharmaceutically relevant solvents. The standardized methodologies detailed herein offer a reliable framework for generating this critical data, ensuring both scientific integrity and cross-laboratory comparability. Such data will be invaluable for advancing the use of this compound in the development of new medicines and materials.

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